4-[(4-Iodophenyl)amino]butanoic acid
Description
4-[(4-Iodophenyl)amino]butanoic acid is a synthetic organic compound characterized by a butanoic acid backbone substituted with a 4-iodophenylamino group.
Properties
IUPAC Name |
4-(4-iodoanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c11-8-3-5-9(6-4-8)12-7-1-2-10(13)14/h3-6,12H,1-2,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEAAKGSIAGCIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCCC(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Iodophenyl)amino]butanoic acid typically involves the reaction of 4-iodoaniline with butanoic acid derivatives under specific conditions. One common method is the coupling of 4-iodoaniline with butanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N,N-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Iodophenyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized to form iodophenol derivatives.
Reduction: The amino group can be reduced to form amine derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions include iodophenol derivatives, amine derivatives, and various substituted phenylbutanoic acids .
Scientific Research Applications
4-[(4-Iodophenyl)amino]butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying biological processes involving iodine-containing compounds.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Iodophenyl)amino]butanoic acid involves its interaction with specific molecular targets. The iodophenyl group can participate in halogen bonding interactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of aryl-substituted butanoic acid derivatives. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Research Findings
Albumin-Binding Properties: 4-(4-Iodophenyl)butanoic acid (lacking the amino group) is used as an albumin-binding moiety to prolong circulation time of radiopharmaceuticals. Its iodine atom facilitates radiolabeling for cancer theranostics . By contrast, this compound’s amino group may enhance target specificity via hydrogen bonding or enzymatic interactions, though direct evidence is lacking .
Biological Activity: Chlorambucil (a nitrogen mustard analog) demonstrates cytotoxicity via DNA alkylation, forming inter-strand crosslinks. Its butanoic acid backbone aids cellular uptake . Clanobutin inhibits protein synthesis at high concentrations, likely due to its bulky aromatic substituents disrupting enzyme function .
Metabolic Stability: 4-[(Quinolin-4-yl)amino]butanoic acid exhibits improved metabolic stability compared to non-aromatic analogs, attributed to the quinoline ring’s electron-withdrawing effects . 4-[(3,5-Dichlorophenyl)amino]-2-hydroxy-4-oxobutanoic acid is a uremic toxin that accumulates in renal failure, highlighting the impact of halogenation and oxo groups on toxicity .
Mechanistic and Functional Insights
- Iodine Substitution: The iodine atom in this compound may confer advantages in radiolabeling (e.g., for SPECT/CT imaging) compared to non-iodinated analogs like 4-[(4-Chlorophenyl)amino]butanoic acid .
Biological Activity
4-[(4-Iodophenyl)amino]butanoic acid, also known by its CAS number 1039879-15-6, is a compound that has garnered interest in various biological and pharmacological studies. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H12INO2, with a molecular weight of approximately 290.10 g/mol. The compound features an iodophenyl group attached to a butanoic acid moiety, which contributes to its unique chemical reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across several domains:
-
Cancer Research :
- The compound has been investigated for its role in apoptosis and proliferation in human colorectal cancer cells. It acts as a histone deacetylase inhibitor, which is crucial for regulating gene expression associated with cancer cell growth and survival.
- In studies involving various seizure models, derivatives of this compound have shown protective effects, suggesting potential applications in neuroprotection and epilepsy treatment.
-
Neurology :
- As a derivative of 4-phenylbutyric acid (4-PBA), it is recognized for its potential as a chemical chaperone in neurodegenerative diseases. It may help stabilize misfolded proteins, thus providing therapeutic benefits in conditions like Huntington's disease and amyotrophic lateral sclerosis (ALS).
- Pharmacology :
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been identified:
- Histone Deacetylase Inhibition : By inhibiting histone deacetylases (HDACs), the compound can alter chromatin structure and influence gene expression related to cell cycle regulation and apoptosis.
- Protein Interactions : The presence of the iodophenyl group may facilitate interactions with specific enzymes or receptors, leading to modulation of signaling pathways critical for cell survival and proliferation .
Table 1: Summary of Key Research Findings
Applications in Medical Imaging
Recent studies have explored the use of this compound as a reactant in the synthesis of albumin-binding agents for enhancing the half-life of contrast agents used in medical imaging. This application highlights its versatility beyond traditional pharmaceutical roles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
